SPA70

PXR antagonist structure-activity relationship functional divergence

SPA70 is the only highly selective, cell-penetrant, orally bioavailable hPXR antagonist (IC50=540 nM, Ki=390 nM) with validated in vivo efficacy in humanized mouse models. Unlike generic PXR modulators (e.g., ketoconazole, coumestrol), SPA70 exhibits no off-target nuclear receptor or CYP450 cross-reactivity. Even structurally similar analogs (e.g., SJB7) show inverted agonist activity, making authentic SPA70 essential for reproducible DDI studies, oncology chemosensitization (paclitaxel, vincristine), and PROTAC design. Procure the genuine SPA70 scaffold to safeguard experimental integrity.

Molecular Formula C21H25N3O4S
Molecular Weight 415.5 g/mol
Cat. No. B2554147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPA70
Molecular FormulaC21H25N3O4S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C21H25N3O4S/c1-14-20(29(25,26)17-10-7-15(8-11-17)21(2,3)4)22-23-24(14)18-13-16(27-5)9-12-19(18)28-6/h7-13H,1-6H3
InChIKeyOIOPHIFJQXHPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SPA70: A Highly Selective and Orally Bioavailable Human PXR Antagonist for Drug-Drug Interaction and Cancer Research


SPA70 is a cell-penetrant, orally bioavailable, and highly selective small-molecule antagonist of the human pregnane X receptor (hPXR, NR1I2) [1]. It functions by binding to the hPXR ligand-binding domain (LBD) and disrupting co-activator recruitment, thereby inhibiting the transcriptional activation of hPXR target genes such as CYP3A4 and MDR1 [1]. SPA70 exhibits an IC50 of 540 nM (Ki = 390 nM) for hPXR inhibition in cell-based transactivation assays [1]. Its unique triazole scaffold has enabled the development of a chemical toolbox of 81 analogs with diverse functional profiles, underscoring its foundational role in PXR pharmacology [2].

Why SPA70 Cannot Be Replaced by Generic PXR Antagonists or Close Analogs


Generic PXR antagonists such as ketoconazole and coumestrol suffer from poor selectivity and a lack of in vivo efficacy [1][2]. More critically, subtle structural modifications to the SPA70 scaffold can completely invert its functional activity from antagonism to agonism, as demonstrated by the close analog SJB7 [1][3]. This extreme sensitivity of PXR pharmacology to minor chemical changes means that even structurally similar compounds within the SPA70 series cannot be assumed to possess the same antagonistic profile [3]. Therefore, substituting SPA70 with a generic PXR modulator or an uncharacterized analog carries a high risk of experimental failure, including unintended PXR activation and confounding of data interpretation.

SPA70: Quantified Differentiation Against Key PXR Modulators and Analogs


Functional Divergence: SPA70 Antagonism vs. SJB7 Agonism Despite Near-Identical Structure and Similar Binding Affinity

SPA70 and its close analog SJB7 have comparable binding affinities for hPXR in a cell-free TR-FRET assay (IC50 = 540 nM vs. 750 nM, respectively). However, in a cell-based hPXR transactivation assay, SPA70 acts as a pure antagonist (EC50 for agonism >50 µM), while SJB7 is a potent agonist (EC50 = 880 nM) [1][2]. This demonstrates that simple ligand binding does not predict functional outcome for this receptor, making SPA70 a uniquely characterized and validated antagonist tool.

PXR antagonist structure-activity relationship functional divergence

Selectivity Profile: SPA70 vs. Ketoconazole and Other Nuclear Receptors

SPA70 exhibits minimal activity against a panel of 10 other nuclear receptors (including FXR, LXRα/β, PPARγ, RXRα/β, VDR, GR) at concentrations >5 µM, and shows no significant inhibition of 384 kinases at 10 µM [1][2]. In contrast, ketoconazole is a non-selective PXR antagonist (IC50 = 74.4 µM) with significant off-target effects, including potent CYP450 inhibition (IC50 ~0.020 µM) [3]. This stark difference in selectivity makes SPA70 a far more precise tool for isolating PXR-specific effects.

PXR selectivity nuclear receptor off-target activity

In Vivo Target Engagement and Efficacy: SPA70 vs. Reported In Vivo-Inactive PXR Antagonists

SPA70 effectively blocks hPXR-mediated drug metabolism in vivo. In an hPXR humanized transgenic mouse model, oral administration of SPA70 at 200 mg/kg abolished the rifampicin-induced expression of Cyp3a11 (the mouse homolog of human CYP3A4) at both mRNA and protein levels [1]. In contrast, previously reported PXR antagonists, including sulforaphane and ketoconazole, have been noted as 'not effective in vivo' for PXR antagonism [1]. This in vivo activity is a key differentiator.

in vivo PXR antagonism humanized mouse model CYP3A4 inhibition

Enhancement of Chemosensitivity in Cancer Cells: SPA70 vs. Genetic Knockdown of PXR

SPA70 enhances the sensitivity of PXR-expressing cancer cells to chemotherapeutic agents. In LS180 colorectal adenocarcinoma cells exogenously expressing hPXR, SPA70 (10 µM) decreased the IC50 of vinblastine from 16.9 nM to 5.0 nM (a 3.4-fold sensitization) and decreased the IC50 of vincristine from 52.2 nM to 11.8 nM (a 4.4-fold sensitization) [1]. Importantly, the effect of SPA70 phenocopied that of genetic knockdown of PXR with siRNA, confirming on-target activity [1].

chemosensitization drug resistance PXR cancer

SAR Sensitivity: SPA70's Antagonism is Exquisitely Sensitive to Structural Changes, Unmatched by Generic Modulators

A systematic SAR study of 81 SPA70 analogs revealed that subtle structural modifications lead to a spectrum of activities, including agonism, inverse agonism, and antagonism [1]. For example, the presence of a para-methoxy group (as in SJB7) or specific substitutions on the triazole ring can completely switch the compound from an antagonist to an agonist [1][2]. This level of SAR characterization is unavailable for generic PXR antagonists like ketoconazole or coumestrol, making SPA70 a far more reliable and predictable tool.

structure-activity relationship chemical toolbox PXR modulation

Optimized Use Cases for SPA70 Based on Validated Differentiation


Elucidating PXR-Specific Roles in Drug-Drug Interaction (DDI) Studies

SPA70 is ideal for isolating PXR-mediated effects in DDI studies due to its high selectivity for hPXR over other nuclear receptors and CYP450 enzymes [1]. Its robust in vivo efficacy in humanized mouse models allows for the assessment of PXR antagonism on co-administered drug metabolism in a whole-animal context [2].

Reversing PXR-Mediated Chemoresistance in Cancer Cell Models

SPA70 enhances the sensitivity of PXR-overexpressing cancer cells to chemotherapeutics like paclitaxel, vincristine, and vinblastine [2]. This makes it a critical tool for investigating the role of PXR in drug resistance and for validating PXR as a therapeutic target in oncology.

Developing and Validating PXR Chemical Probes and PROTACs

The well-characterized SPA70 scaffold serves as a foundational ligand for designing PXR-targeting PROTACs (e.g., MI1013) and for creating a chemical toolbox of analogs with divergent activities [3]. This is essential for studying PXR degradation and for generating matched agonist/antagonist pairs for rigorous target validation.

Investigating PXR-Mediated Hepatic Gene Regulation and Metabolic Disease

SPA70, and the PROTAC derived from it, can be used to study the effects of PXR antagonism or degradation on key hepatic genes involved in gluconeogenesis, cholesterol homeostasis, and bile acid synthesis [4]. This provides a unique tool for exploring PXR's role in metabolic diseases beyond its classical xenobiotic-sensing function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPA70

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.